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Compound Name: GSK963

Cat. No.: B607880 Get Quote

A comprehensive guide for researchers on the differential effects of a potent RIPK1 inhibitor

and its stereoisomer.

GSK963 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1

(RIPK1), a critical regulator of necroptosis and inflammation.[1] Its inactive enantiomer,

GSK962, serves as a crucial negative control in experimental settings to confirm the on-target

effects of GSK963.[1][2] This guide provides a detailed comparison of these two compounds,

summarizing key experimental data, outlining protocols, and illustrating the relevant signaling

pathway.

Data Summary
The following tables summarize the quantitative data comparing the in vitro and in vivo

activities of GSK963 and its inactive enantiomer, GSK962.

Compound Target
IC₅₀ (Binding

Assay)

IC₅₀ (Kinase

Autophosphoryl

ation Assay)

Selectivity

GSK963 RIPK1 29 nM[3][4] ~10 nM

>10,000-fold

over 339 other

kinases[1][2]

GSK962 RIPK1 >30,000 nM >30,000 nM Not applicable
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Table 1: Biochemical Activity of GSK963 and GSK962. The half-maximal inhibitory

concentration (IC₅₀) values demonstrate the high potency of GSK963 for RIPK1 in both binding

and functional kinase assays, while GSK962 shows negligible activity.

Cell Line Assay Stimulus IC₅₀ of GSK963 IC₅₀ of GSK962

L-929 (mouse

fibrosarcoma)
Necroptosis TNF + zVAD 1 nM[2][5] >10,000 nM

U937 (human

monocytic)
Necroptosis TNF + zVAD 4 nM[2][5] >10,000 nM

Mouse BMDMs Necroptosis TNF + zVAD ~3 nM >10,000 nM

Human

Neutrophils
Necroptosis

TNF + zVAD +

SMAC mimetic
~5 nM >10,000 nM

Table 2: Cellular Activity of GSK963 and GSK962 in Necroptosis Assays. These data highlight

the potent and specific inhibition of necroptosis by GSK963 in various cell types, with its

inactive enantiomer GSK962 showing no significant effect at high concentrations.

Animal Model Assay
Dose of

GSK963

Effect of

GSK963

Effect of

GSK962

C57BL/6 mice
TNF-induced

lethal shock
2 mg/kg (IP)[3][5]

Complete

protection from

hypothermia[6]

No significant

effect

C57BL/6 mice
TNF-induced

lethal shock
0.2 mg/kg (IP)[3]

Significant

protection from

hypothermia[3]

No significant

effect

Table 3: In Vivo Efficacy of GSK963 and GSK962. GSK963 demonstrates significant in vivo

efficacy in a model of sterile shock, while GSK962 remains inactive.

Signaling Pathway
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GSK963 exerts its effects by inhibiting the kinase activity of RIPK1, a key signaling node in the

necroptosis pathway. The following diagram illustrates the mechanism.
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Click to download full resolution via product page

Caption: RIPK1 signaling pathway and the inhibitory action of GSK963.

Experimental Protocols
A detailed description of the methodologies used to generate the comparative data is provided

below.

1. RIPK1 Kinase Inhibition Assays

Fluorescence Polarization (FP) Binding Assay:

Objective: To determine the binding affinity of GSK963 and GSK962 to the ATP-binding

pocket of RIPK1.

Protocol: Recombinant human RIPK1 kinase domain is incubated with a fluorescently

labeled tracer that binds to the ATP pocket. Test compounds (GSK963 or GSK962) are

added in a serial dilution. The binding of the tracer to RIPK1 results in a high fluorescence

polarization signal. Displacement of the tracer by the inhibitor leads to a decrease in this

signal. The IC₅₀ value is calculated from the dose-response curve.[2]

ADP-Glo Kinase Assay:

Objective: To measure the kinase activity of RIPK1 by quantifying ATP consumption.

Protocol: The autophosphorylation reaction of the RIPK1 kinase domain is performed in

the presence of ATP and varying concentrations of the inhibitors. After the kinase reaction,

the remaining ATP is depleted. The amount of ADP produced, which is proportional to the

kinase activity, is then converted into a luminescent signal. The IC₅₀ value is determined

by plotting the luminescence against the inhibitor concentration.[2]

2. Cellular Necroptosis Assays

Objective: To assess the ability of GSK963 and GSK962 to inhibit necroptotic cell death.

Cell Culture and Treatment:
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L-929, U937, or primary cells (mouse bone marrow-derived macrophages or human

neutrophils) are seeded in 96-well plates.

Cells are pre-treated with a serial dilution of GSK963, GSK962, or a vehicle control for 30-

60 minutes.[4]

Necroptosis is induced by adding TNFα (Tumor Necrosis Factor-alpha) in combination

with a pan-caspase inhibitor (e.g., zVAD-FMK) to block apoptosis.[2] For human

neutrophils, a SMAC mimetic is also added.[2]

Viability Assessment:

After overnight incubation, cell viability is measured using a commercially available assay

such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active

cells.

The IC₅₀ values are calculated from the dose-response curves of cell viability versus

compound concentration.[2]

3. In Vivo Model of TNF-Induced Sterile Shock

Objective: To evaluate the in vivo efficacy of GSK963 in a model of systemic inflammation.

Animal Model: C57BL/6 mice are used.[3]

Protocol:

Mice are administered GSK963 or GSK962 via intraperitoneal (i.p.) injection.[4]

After a specified pre-treatment time, a lethal dose of TNFα combined with zVAD-FMK is

injected to induce a systemic inflammatory response, leading to hypothermia.[5]

Core body temperature is monitored over several hours as a measure of the inflammatory

response.

The protective effect of the compounds is determined by their ability to prevent the drop in

body temperature.[6]
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4. Kinase Selectivity Profiling

Objective: To determine the specificity of GSK963 for RIPK1 over a broad range of other

kinases.

Protocol: GSK963 is tested at a high concentration (e.g., 10 µM) against a large panel of

purified kinases (e.g., 339 kinases).[1][5] The activity of each kinase is measured, typically

using a radiolabeled ATP assay. The percentage of inhibition is calculated for each kinase to

assess the selectivity of GSK963.[6]

This guide provides a foundational understanding of the comparative properties of GSK963
and its inactive enantiomer, GSK962. The stark contrast in their activities underscores the

specific, on-target mechanism of GSK963 as a potent RIPK1 inhibitor, making this pair of

molecules an invaluable tool for research into necroptosis and RIPK1-mediated diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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